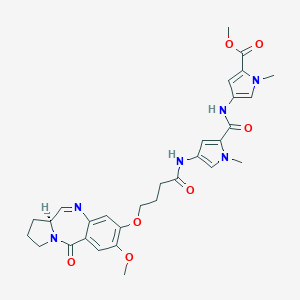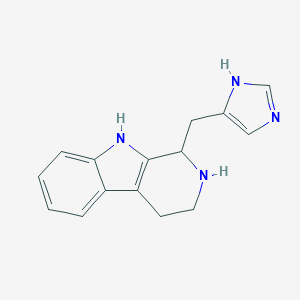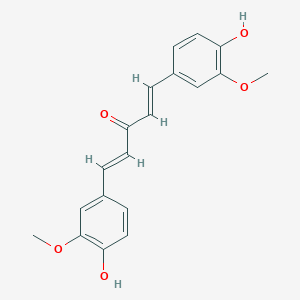
(1E,4E)-1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯-3-酮
描述
FLLL11 is a curcumin analogue, exhibiting enhanced growth-suppressive activity and inhibiting AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells.
科学研究应用
细胞毒活性
1,5-双(4-羟基-3-甲氧基苯基)戊-1,4-二烯-3-酮及其衍生物已被研究其细胞毒活性。该化合物的氨甲基衍生物被设计为新的细胞毒素,对各种肿瘤和癌细胞表现出显着的细胞毒活性。它们对 HL-60 肿瘤和 HSC 癌细胞表现出低微摩尔范围的 CC50 值。值得注意的是,这些化合物表现出肿瘤选择性,与非恶性细胞相比,对恶性细胞更有效 (Ö. Yerdelen 等人,2015)。
非线性光学性质
该化合物已被研究其非线性光学性质。对双查耳酮衍生物(包括 1,5-[二(4-甲氧基苯基)]戊-1,4-二烯-3-酮)的研究揭示了它们在光学应用中的潜力。这些化合物表现出显着的二次谐波产生 (SHG) 转换效率和有效的第三级磁化率,表明它们作为光学限制材料的潜力 (Shettigar 等人,2006)。
晶体学研究
相关化合物的晶体结构分析提供了对分子相互作用和网络形成的见解。例如,苄基 N'-[(1E,4E)-1,5-双(4-甲氧基苯基)戊-1,4-二烯-3-亚烷基]肼-1-碳二硫酸酯,一种相关化合物,在其晶体结构中表现出 C—H⋯O、N—H⋯S 和 C—H⋯π 相互作用的网络 (Tawfeeq 等人,2019)。
抗肿瘤潜力
各种研究探索了该化合物衍生物的抗肿瘤潜力。例如,C5-姜黄素类化合物的构效关系研究,其中包括 1,5-双(4-羟基-3-甲氧基苯基)-戊-(1E,4E)-1,4-二烯-3-酮的类似物,已经表明了它们对人结肠癌细胞系的功效。这些研究对于开发新型癌症化疗药物至关重要 (Yamakoshi 等人,2010)。
光引发能力
该化合物的衍生物也因其光引发能力而受到研究。例如,1,5-双(4-甲氧基苯基)-3-甲基-戊氮杂-1,4-二烯等衍生物在乙烯基单体的自由基聚合中表现出很高的引发能力,表明它们在材料科学应用中的潜力 (Novikova 等人,2002)。
属性
产品名称 |
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
|---|---|
分子式 |
C19H18O5 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3/b7-3+,8-4+ |
InChI 键 |
ISIMGBQRFXXNON-FCXRPNKRSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

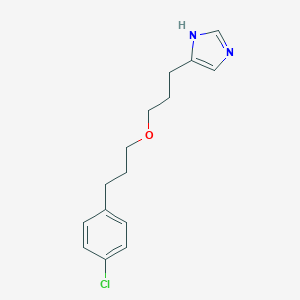
![2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B529248.png)
![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B529288.png)

![5-[5,6-Bis(Methyloxy)-1h-Benzimidazol-1-Yl]-3-{[1-(2-Chlorophenyl)ethyl]oxy}-2-Thiophenecarboxamide](/img/structure/B529372.png)
![(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide](/img/structure/B529461.png)
![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)
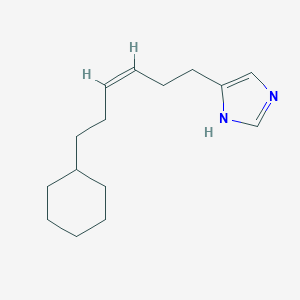
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
